Bienvenue dans la boutique en ligne BenchChem!

1,3-Benzoxazole, 2-(2-propenylthio)-

Cytotoxicity profiling Structure-Activity Relationship Benzoxazole SAR

1,3-Benzoxazole, 2-(2-propenylthio)- (CAS 50463-17-7), also referred to as 2-(allylthio)benzo[d]oxazole or BOX-6, is a heterocyclic small molecule (C₁₀H₉NOS, MW 191.25 g/mol) belonging to the 2-substituted benzo[d][1,3]azole family. The compound features a benzoxazole core functionalized at the 2-position with an allylthio (–SCH₂CH=CH₂) group, placing it among a series of sulfur-linked allyl- and benzyl-substituted benzazoles that have been systematically characterized for cytotoxic potential.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
CAS No. 50463-17-7
Cat. No. B11048652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzoxazole, 2-(2-propenylthio)-
CAS50463-17-7
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESC=CCSC1=NC2=CC=CC=C2O1
InChIInChI=1S/C10H9NOS/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2
InChIKeyJNQGKEVYGVTDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzoxazole, 2-(2-propenylthio)- (CAS 50463-17-7): Structural Identity and Core Characteristics for Informed Procurement


1,3-Benzoxazole, 2-(2-propenylthio)- (CAS 50463-17-7), also referred to as 2-(allylthio)benzo[d]oxazole or BOX-6, is a heterocyclic small molecule (C₁₀H₉NOS, MW 191.25 g/mol) belonging to the 2-substituted benzo[d][1,3]azole family. The compound features a benzoxazole core functionalized at the 2-position with an allylthio (–SCH₂CH=CH₂) group, placing it among a series of sulfur-linked allyl- and benzyl-substituted benzazoles that have been systematically characterized for cytotoxic potential [1]. It is readily synthesized via S-allylation of 2-mercaptobenzoxazole with allyl bromide, a step that has been utilized to generate both the parent compound and downstream cross-metathesis products [2].

Why 2-(2-Propenylthio)-1,3-benzoxazole Cannot Be Replaced by Other 2-Substituted Benzoxazoles or Benzazoles


Within the 2-substituted benzo[d][1,3]azole class, even conservative changes to the 2-substituent or the heterocyclic core produce drastic shifts in bioactivity and physicochemical properties. Systematic in vitro profiling of six structurally analogous compounds—differing only in the allyl vs. benzyl appendage or the benzoxazole vs. benzothiazole vs. benzimidazole core—revealed that 2-(allylthio)benzoxazole (BOX-6) displays a uniquely low cytotoxic footprint relative to its closest congeners [1]. Substituting BOX-6 with the benzyl analog BOX-3, or with the corresponding allylthio-benzothiazole (BTA-4) or allylthio-benzimidazole (BZM-5), yields a compound with significantly higher growth-inhibitory activity against human cancer cell lines, underscoring that neither the core nor the substituent is interchangeable without altering biological response. This evidence directly informs selection decisions for researchers requiring a low-cytotoxicity benzoxazole control, a chemically tractable allyl-bearing intermediate, or a compound with a defined liquid physical state for formulation.

Quantitative Differentiation of 1,3-Benzoxazole, 2-(2-propenylthio)- (CAS 50463-17-7) Against In-Class Comparators


Cytotoxic Activity of BOX-6 vs. BOX-3 (Benzyl Analog): Head-to-Head in Six Cancer Cell Lines

In a single-study direct comparison, 2-(allylthio)benzoxazole (BOX-6) exhibited markedly lower growth inhibition than its 2-benzylthio counterpart (BOX-3) across a panel of human cancer cell lines. BOX-6 was essentially inactive against U-251 (CNS), PC-3 (prostate), K-562 (leukemia), and HTC-15 (colon) cells, and showed only marginal activity against MCF-7 (breast, 2.5% inhibition) and SKLU-1 (lung, 3.2% inhibition). In contrast, BOX-3, while still modestly active, inhibited MCF-7 by 16.7% and SKLU-1 by 10.4%, and also showed weak activity against HTC-15 (1.1%) [1].

Cytotoxicity profiling Structure-Activity Relationship Benzoxazole SAR

Heterocyclic Core Effect: BOX-6 (Benzoxazole) vs. BTA-4 (Benzothiazole) with Identical Allylthio Substituent

When the benzoxazole core of BOX-6 is replaced by benzothiazole (BTA-4) while retaining the identical allylthio group, a clear increase in cytotoxic activity is observed. BTA-4 inhibited PC-3 by 2.5%, HTC-15 by 5.8%, MCF-7 by 4.0%, and SKLU-1 by 12.4%, whereas BOX-6 was inactive against PC-3 and HTC-15 and showed only 2.5% (MCF-7) and 3.2% (SKLU-1) inhibition [1]. The benzimidazole analog BZM-5 further underscores the core-dependence, with 10.3% and 12.1% inhibition of MCF-7 and SKLU-1, respectively.

Heterocyclic SAR Benzoxazole vs. Benzothiazole Cytotoxicity

Physical State Differentiation: BOX-6 as a Liquid vs. BOX-3 and Other Analogs as Crystalline Solids

Among the six 2-substituted benzo[d][1,3]azoles synthesized and characterized by Linares-Anaya et al., BOX-6 (allylthio-benzoxazole) and BTA-4 (allylthio-benzothiazole) are explicitly described as liquids at ambient temperature, in contrast to the benzyl-substituted analogs BTA-1, BZM-2, BOX-3, and BZM-5, which were obtained as microcrystalline solids with melting points spanning 49–140 °C [1]. This physical-state divergence arises from the allyl substituent and has direct implications for purification, handling, and formulation workflows.

Physicochemical Properties Formulation Handling

Synthetic Accessibility and Yield Comparison: BOX-6 Prepared in 71–77% Yield via S-Allylation

BOX-6 is accessed through a robust S-allylation of 2-mercaptobenzoxazole with allyl bromide. Two independent studies report isolated yields of 77% (Linares-Anaya et al., 2021) [1] and 71% (Dawood, 2025) [2], demonstrating good reproducibility. Within the 2021 series, BOX-6 (77%) sits near the median of yields (70–83%) for the six compounds, with the benzyl analog BOX-3 obtained at 80% and the allylthio-benzothiazole BTA-4 at 75%. The reaction proceeds at room temperature under N₂ and is complete within 48 h, requiring no specialized equipment.

Synthetic chemistry Allylation Building block

Unique Chemical Reactivity: The Allyl Handle Enables Cross-Metathesis to α,β-Unsaturated Esters

The terminal olefin of the allylthio group in BOX-6 provides a synthetic handle not available in the benzyl (BOX-3) or saturated alkyl analogs. Dawood (2025) demonstrated that BOX-6 undergoes ruthenium-catalyzed cross-metathesis with a panel of acrylate esters to deliver eight novel α,β-unsaturated ester derivatives in yields of 70–86% [1]. This reactivity is unique to the allyl-substituted members of the series and positions BOX-6 as a versatile intermediate for constructing more complex benzoxazole-containing molecular architectures.

Cross-metathesis Allyl sulfide Olefin functionalization

High-Value Application Scenarios for 1,3-Benzoxazole, 2-(2-propenylthio)- (CAS 50463-17-7) Based on Verified Evidence


Negative Control or Low-Cytotoxicity Reference in Cancer Cell-Based Assays

Because BOX-6 exhibits negligible growth inhibition across a diverse panel of six human cancer cell lines (U-251, PC-3, K-562, HTC-15, MCF-7, SKLU-1) as well as non-cancerous gingival fibroblasts, it is ideally suited as a negative control compound in cytotoxicity screening campaigns [1]. Its well-characterized inactivity—quantitatively benchmarked against tamoxifen and active analogs BTA-1 and BZM-2—provides a reliable baseline for assay validation, Z-factor determination, and counter-screening in benzoxazole-focused medicinal chemistry programs.

Versatile Synthetic Intermediate for Cross-Metathesis-Based Library Synthesis

The terminal alkene of the allylthio group enables BOX-6 to serve as a launching point for diversity-oriented synthesis. Under standard cross-metathesis conditions, BOX-6 reacts with a range of acrylate esters to afford α,β-unsaturated ester-functionalized benzoxazoles in high yields (70–86%) [2]. This reactivity is unique to the allyl-substituted benzoxazole and cannot be replicated with the benzyl analog BOX-3, making BOX-6 a strategic building block for constructing compound libraries with extended conjugation or prodrug functionality.

Liquid-Phase Benzoxazole Building Block for Solvent-Free or Automated Handling

BOX-6 is one of only two compounds in the six-member 2-substituted benzoazole series reported as a liquid at room temperature [1]. This physical property simplifies direct use in solvent-free reactions, liquid dispensing in automated parallel synthesis platforms, and formulation studies where a liquid benzoxazole component is preferred over a solid that requires dissolution and may pose solubility challenges.

Heterocyclic Core and Substituent SAR Probe in Benzoxazole-Benzothiazole-Benzimidazole Studies

The availability of matched molecular pairs—BOX-6 (benzoxazole/allyl), BTA-4 (benzothiazole/allyl), BZM-5 (benzimidazole/allyl), and BOX-3 (benzoxazole/benzyl)—enables systematic SAR investigations [1]. BOX-6 provides the critical benzoxazole/allyl combination that defines the low-activity extreme of the dataset, allowing researchers to deconvolute the contributions of the heterocyclic core and the 2-substituent to biological activity. This makes it a valuable reference compound for any program exploring the pharmacology of benzo-fused azoles.

Quote Request

Request a Quote for 1,3-Benzoxazole, 2-(2-propenylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.